molecular formula C18H24ClNO2 B4729490 N-(4-ethoxy-3-methoxybenzyl)-1-phenylethanamine hydrochloride

N-(4-ethoxy-3-methoxybenzyl)-1-phenylethanamine hydrochloride

Cat. No. B4729490
M. Wt: 321.8 g/mol
InChI Key: IXQRIIBCNVHFKG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-ethoxy-3-methoxybenzyl)-1-phenylethanamine hydrochloride, also known as EMA-3-MEO, is a chemical compound that has gained attention from the scientific community due to its potential applications in research. This compound belongs to the class of phenethylamines and is structurally similar to other compounds that have been studied for their psychoactive effects. However, the focus of

Mechanism of Action

The mechanism of action of N-(4-ethoxy-3-methoxybenzyl)-1-phenylethanamine hydrochloride is not fully understood, but it is believed to involve the modulation of serotonin levels in the brain. This compound has been shown to inhibit the reuptake of serotonin, leading to an increase in serotonin levels in the synaptic cleft. This increase in serotonin levels may be responsible for the psychoactive effects of this compound, as well as its potential therapeutic applications.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are still being studied, but preliminary research suggests that this compound may have a range of effects on the central nervous system. Some of the reported effects include increased alertness, improved mood, and enhanced cognitive function. However, more research is needed to fully understand the effects of this compound on the brain and body.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-(4-ethoxy-3-methoxybenzyl)-1-phenylethanamine hydrochloride in lab experiments is its potential as a tool for studying the mechanisms of certain neurological disorders. This compound has been shown to have an affinity for the serotonin transporter, which is involved in the regulation of mood, appetite, and sleep. By studying the effects of this compound on the serotonin transporter, researchers may be able to gain a better understanding of the underlying causes of certain neurological disorders.
However, there are also limitations to using this compound in lab experiments. One of the main limitations is the potential for this compound to have psychoactive effects, which could influence the results of experiments. Additionally, the synthesis of this compound is a complex process that requires specialized equipment and expertise.

Future Directions

There are several future directions for research on N-(4-ethoxy-3-methoxybenzyl)-1-phenylethanamine hydrochloride. One potential direction is the development of new compounds that are structurally similar to this compound but have different effects on the central nervous system. Another potential direction is the investigation of the therapeutic applications of this compound for neurological disorders such as depression and anxiety. Finally, more research is needed to fully understand the mechanism of action of this compound and its effects on the brain and body.

Scientific Research Applications

N-(4-ethoxy-3-methoxybenzyl)-1-phenylethanamine hydrochloride has shown potential applications in scientific research, particularly in the field of neuroscience. This compound has been studied for its effects on the central nervous system and its potential as a tool for studying the mechanisms of certain neurological disorders. Specifically, this compound has been shown to have an affinity for the serotonin transporter, which is involved in the regulation of mood, appetite, and sleep.

properties

IUPAC Name

N-[(4-ethoxy-3-methoxyphenyl)methyl]-1-phenylethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23NO2.ClH/c1-4-21-17-11-10-15(12-18(17)20-3)13-19-14(2)16-8-6-5-7-9-16;/h5-12,14,19H,4,13H2,1-3H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXQRIIBCNVHFKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)CNC(C)C2=CC=CC=C2)OC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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